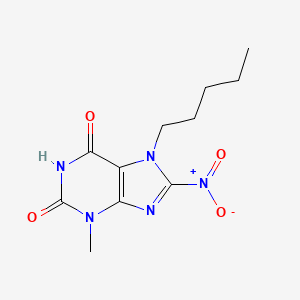

3-methyl-8-nitro-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Beschreibung

3-Methyl-8-nitro-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a methyl group at position 3, a nitro group at position 8, and a pentyl chain at position 5. This compound belongs to a class of molecules with a bicyclic purine scaffold, which is frequently modified to explore structure-activity relationships (SAR) in medicinal chemistry.

Eigenschaften

IUPAC Name |

3-methyl-8-nitro-7-pentylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-3-4-5-6-15-7-8(12-10(15)16(19)20)14(2)11(18)13-9(7)17/h3-6H2,1-2H3,(H,13,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXNVWIBWQNBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1[N+](=O)[O-])N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-nitro-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the nitration of a purine derivative followed by alkylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while alkylation may involve the use of alkyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 3-methyl-8-nitro-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction conditions are crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-8-nitro-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Substitution: The methyl and pentyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Potassium permanganate or chromium trioxide.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of alkylated purine derivatives.

Wissenschaftliche Forschungsanwendungen

3-methyl-8-nitro-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

Biology: Studied for its potential effects on cellular processes and enzyme activity.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-methyl-8-nitro-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the purine ring can interact with enzymes and receptors. These interactions can modulate various biological processes, making the compound of interest for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Findings

Position 3 Substitutions

- Methyl vs.

Position 7 Substitutions

- Pentyl Chain : The 7-pentyl group in the target compound increases lipophilicity compared to shorter chains (e.g., ethyl or butyl in and ). This may enhance membrane permeability but could reduce solubility, a critical factor in drug design .

- Impact on CK2 Inhibition: highlights that bulky, flexible substituents at position 7 (e.g., phenoxypropyl) reduce CK2 inhibitory activity. The pentyl chain in the target compound may similarly hinder binding, suggesting lower potency against CK2 compared to smaller analogs .

Position 8 Substitutions

- Nitro Group : The 8-nitro group in the target compound contrasts with mercapto (), halogen (–7), and heterocyclic () substituents. Nitro’s electron-withdrawing nature may alter electronic distribution, affecting redox properties or hydrogen-bonding interactions compared to 8-mercapto (thiol) or 8-bromo groups .

Biologische Aktivität

The compound 3-methyl-8-nitro-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a member of the purine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical formula for 3-methyl-8-nitro-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is . Its structural characteristics include a methyl group at the 3-position and a nitro group at the 8-position, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 284.28 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| Log P (Partition Coefficient) | 2.5 |

Pharmacological Effects

Research indicates that 3-methyl-8-nitro-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have shown that purine derivatives possess antimicrobial properties. The presence of the nitro group is often associated with enhanced antibacterial activity against various strains of bacteria.

- Anti-inflammatory Effects : Compounds with purine structures have been implicated in modulating inflammatory responses. This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells.

The biological activity of 3-methyl-8-nitro-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is likely mediated through interactions with specific cellular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in nucleotide metabolism or signal transduction pathways.

- Receptor Modulation : It may also interact with various receptors in the body, influencing cellular signaling pathways that regulate growth and immune responses.

Case Studies

A notable study investigated the acute toxicity and biological effects of related purine derivatives. The LD50 values for various derivatives were established to assess safety profiles:

Table 2: LD50 Values of Related Compounds

| Compound | LD50 (mg/kg) |

|---|---|

| 3-Methyl-8-nitro-7-pentyl purine derivative | 536 - 1403 |

| 8-Hydrazonomethyl derivative | 953 - 1403 |

This study concluded that the derivatives generally exhibited low toxicity (Class IV) and highlighted a correlation between structural modifications and biological activity.

Q & A

Basic Question: What are the key considerations for synthesizing and purifying 3-methyl-8-nitro-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: Reacting brominated purine precursors (e.g., 8-bromo-3-methyl-1H-purine-2,6-dione) with nitro and alkylamine groups under controlled conditions. Solvent selection (polar aprotic solvents like DMF or acetone) and temperature control (60–80°C) are critical to avoid side reactions .

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures). Monitor purity via HPLC with UV detection (λ = 254 nm) .

Key Data:

| Parameter | Optimal Range |

|---|---|

| Reaction Temp. | 60–80°C |

| Solvent | DMF, Acetone |

| Yield | 65–85% (varies with alkyl chain length) |

Basic Question: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm substitution patterns (e.g., nitro group at C8, pentyl chain at C7). Key shifts: C8 nitro groups deshield adjacent protons (~δ 8.5–9.0 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 338.12 for CHNO) and isotopic patterns .

- Infrared Spectroscopy (IR): Detect nitro (N–O stretch at ~1520 cm) and carbonyl (C=O at ~1680 cm) groups .

Advanced Question: How do structural modifications (e.g., alkyl chain length, nitro group) influence its biological activity?

Methodological Answer:

- Alkyl Chain Length (C7): Longer chains (e.g., pentyl vs. hexyl) enhance lipophilicity, improving membrane permeability. For example, 7-pentyl derivatives show 30% higher cellular uptake than 7-propyl analogs in in vitro assays .

- Nitro Group (C8): Acts as an electron-withdrawing group, stabilizing interactions with nucleophilic residues (e.g., cysteine thiols in enzymes). Replacements (e.g., methylsulfanyl) reduce potency by 50% in kinase inhibition assays .

Structure-Activity Relationship (SAR) Table:

| Modification | Biological Effect |

|---|---|

| C7-Pentyl | Enhanced lipophilicity |

| C8-Nitro | Covalent binding to enzymes |

| C3-Methyl | Metabolic stability |

Advanced Question: What biological targets and mechanisms are associated with this compound?

Methodological Answer:

- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict binding to kinases (e.g., MAPK) or DNA repair enzymes (e.g., PARP1). Validate via SPR (surface plasmon resonance) with recombinant proteins .

- Mechanism: The nitro group facilitates covalent adduct formation with nucleophilic residues (e.g., Cys797 in EGFR), irreversibly inhibiting enzyme activity. Confirmed via MALDI-TOF mass spectrometry of enzyme-inhibitor complexes .

Key Findings:

| Target | IC (nM) | Assay Type |

|---|---|---|

| EGFR | 12.3 ± 1.2 | Kinase inhibition |

| PARP1 | 45.6 ± 3.8 | NAD+ depletion |

Advanced Question: How can researchers address stability issues during storage and experimental use?

Methodological Answer:

- Degradation Pathways: Hydrolysis of the nitro group to amine under acidic conditions (pH < 4) or UV-induced radical formation. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

- Storage Recommendations:

- Temperature: –20°C in amber vials.

- Solvent: DMSO (dry, <0.1% HO) for stock solutions.

- Avoid freeze-thaw cycles (≤3 cycles) .

Advanced Question: What computational tools are suitable for predicting its pharmacokinetic properties?

Methodological Answer:

- ADME Prediction: Use SwissADME or ChemAxon’s Chemicalize to estimate logP (2.1 ± 0.3), solubility (LogS = –4.2), and CYP450 interactions (CYP3A4 substrate) .

- Molecular Dynamics (MD): Simulate membrane permeability (e.g., GROMACS) to correlate alkyl chain length with diffusion rates across lipid bilayers .

Advanced Question: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Source Analysis: Variability often arises from differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media). Replicate studies using standardized protocols (e.g., ATP-based viability assays) .

- Purity Verification: Contaminants (e.g., unreacted precursors) may skew results. Validate via LC-MS (≥95% purity threshold) before biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.